Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-
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Overview
Description
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.293 g/mol This compound is characterized by its acetamide group attached to a phenyl ring substituted with a methoxy group and a cyanoethylmethylamino group
Preparation Methods
The synthesis of N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under different conditions, such as:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Steam Bath: Heating the reactants at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Chemical Reactions Analysis
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide involves its interaction with molecular targets and pathways. The compound can form intermediates that react with nucleophilic reagents, leading to the formation of various derivatives . These derivatives can interact with specific enzymes or receptors, modulating their activity and resulting in biological effects.
Comparison with Similar Compounds
N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide can be compared with similar compounds such as:
N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide: This compound has a similar structure but lacks the methyl group on the amino moiety.
Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-: Another closely related compound with slight variations in its substituents.
The uniqueness of N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67940-00-5 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-10(17)15-11-5-6-13(18-3)12(9-11)16(2)8-4-7-14/h5-6,9H,4,8H2,1-3H3,(H,15,17) |
InChI Key |
YQSUXMCLIUGHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N |
Origin of Product |
United States |
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